Metaflumizone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Metaflumizone implique la réaction de la 4-(trifluorométhoxy)aniline avec le 4-(trifluorométhyl)benzaldéhyde pour former une base de Schiff intermédiaire. Ce composé intermédiaire est ensuite mis en réaction avec de l'hydrazine pour former la structure de la semicarbazone .

Méthodes de production industrielle

La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant les mêmes réactions chimiques que dans la synthèse de laboratoire, mais optimisée pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour garantir que le produit final répond aux normes requises pour une utilisation agricole .

Analyse Des Réactions Chimiques

Metabolism in Animals

Metaflumizone metabolism has been studied in rats, lactating goats, and laying hens using compounds labeled with carbon-14 ([14C) in either the trifluoromethoxyphenyl or benzonitrile ring (referred to as T-label and B-label, respectively) .

Key Metabolic Reactions:

-

Hydrolysis: The central hydrazine carboxamide group undergoes hydrolysis .

-

Conjugation: Products conjugate with sulfate, glucuronic acid, glycine, or glutathione . The trifluoromethoxyaniline group can conjugate with malonic and oxalic acids . Glycine conjugation occurs at the carboxyl group of cyanobenzoic acid, while glutathione conjugation occurs through displacement of a fluorine atom on the trifluoromethyl or trifluoromethoxy groups .

-

Cleavage: The molecule cleaves at the imine bridge, forming M320I04 and trifluoromethoxyaniline (M320I05) .

Observed Metabolites:

-

M320I04, M320I07, M320I13, M320I23, M320I24, M320I25, and M320I26 have been identified in the liver .

-

M320I27 forms via hydroxylation at the 3-trifluoromethylphenyl ring .

-

M320I22 forms via hydroxylation at the trifluoromethoxyaniline ring, followed by conjugation with glucuronic acid to form M320I24 .

-

M320I07 forms via hydroxylation of this compound at the benzyl position, followed by oxidation and ring formation to yield M320I23 .

Excretion and Residues:

-

In goats, most of the absorbed radioactive material is excreted through feces (66–79%), with 2.5–5% excreted in urine .

-

The major residue in tissues and plasma is unchanged this compound .

-

In goats, the main residue in edible portions is the parent compound .

Environmental Fate

Hydrolysis:

-

This compound's hydrolytic half-life varies with pH. At 25°C:

Photolysis:

-

This compound degrades extensively in water under photolytic conditions. In trifluoromethoxyphenyl-labeled samples, the parent compound decreased from 96.6% to 15.0% after 15 days. The major transformation product is M320I05 .

-

The theoretical DT50 (time for 50% dissipation) in the upper layer of natural water in central Europe ranges from 1.85 days in June to 3.8 days in September .

General Environmental Fate:

-

This compound is primarily affected by abiotic degradation, particularly photolysis in water (half-life = 4.6 days) . Degradation is significant mainly in shallow, clear water bodies .

-

It is persistent in other environmental conditions, being hydrolytically stable under neutral and alkaline conditions and practically stable in anaerobic soil and aquatic systems (half-life > 378 days) .

-

Degradation by photolysis on soil is slow (half-life = 54 days), as is biodegradation in soils (90th percentile half-life = 134 days) .

-

This compound has a high affinity for soil and sediment particles, rendering it immobile (average Koc value of 30,753 L/Kg) .

Degradation in Rice Field Ecosystems

-

In a study of this compound degradation in rice fields, the degradation in soil, water, and rice straw followed specific kinetic equations :

-

Soil: C=0.08564e^(-0.0505t)

-

Water: C=0.04984e^(-0.1982t)

-

Rice Straw: C=2.2572e^(-0.1533t)

-

-

The half-lives were approximately 13.7 days in soil, 3.5 days in water, and 4.5 days in rice straw .

Impact on Sodium Channels

This compound impacts voltage-gated sodium channels, which are critical for the nervous system.

-

This compound inhibits sodium currents through Nav1.4 sodium channels .

-

Inhibition by this compound is progressive over a 15-minute exposure period .

Activation and Inactivation Gating Parameters of Nav1.4 Channels:

| Condition | Activation V 1/2 (mV) | Activation k (mV) | Activation n | Fast Inactivation V 1/2 (mV) | Fast Inactivation k (mV) | Fast Inactivation n | Slow Inactivation V 1/2 (mV) | Slow Inactivation k (mV) | Slow Inactivation n |

|---|---|---|---|---|---|---|---|---|---|

| Control | -24.9 ± 0.7 | 5.9 ± 0.6 | 5 | -53.3 ± 0.2 | 5.0 ± 0.2 | 5 | -44.9 ± 0.7 | 9.3 ± 0.6 | 6 |

| This compound | -20.2 ± 0.7 * | 6.4 ± 0.6 | 5 | -53.5 ± 0.2 | 5.2 ± 0.2 | 5 | -48.4 ± 0.9 † | 7.5 ± 0.8 † | 5 |

* Significantly different from control (paired t test, P < 0.05).

† Significantly different from control (unpaired t test, P < 0.05).

Applications De Recherche Scientifique

Efficacy in Pest Control

Metaflumizone has been evaluated for its effectiveness against various agricultural pests. Studies show that it demonstrates superior insecticidal effects compared to other insecticides like indoxacarb, particularly against fall armyworm larvae. In laboratory settings, this compound mixed with chlorantraniliprole exhibited a strong synergistic effect, enhancing pest control efficacy significantly .

Comparative Efficacy Table

| Insecticide Combination | Co-Toxicity Coefficient (CTC) | Effectiveness |

|---|---|---|

| This compound + Chlorantraniliprole | 317.18 | Strong synergistic effect |

| This compound + Indoxacarb | 185.98 | Strong synergistic effect |

| This compound + Emamectin Benzoate | Antagonistic | Reduced effectiveness |

| This compound + Lufenuron | Antagonistic | Reduced effectiveness |

Safety Profile

The safety profile of this compound has been extensively studied. It is characterized by low acute toxicity and does not cause skin or eye irritation. Long-term studies in rats and mice indicate that this compound does not pose significant carcinogenic risks, with no evidence of genotoxicity observed in multiple assays . The lowest no observed adverse effect level (NOAEL) established from chronic studies is 12 mg/(kg·day) .

Veterinary Applications

In veterinary medicine, this compound has been tested for its safety and efficacy as a topical treatment for ectoparasites in pets. Studies have shown that it is safe for use in cats when applied as a spot-on formulation . Furthermore, this compound's effectiveness against parasitic infections such as those caused by Cyathostominae (small strongyles) has been explored, highlighting its potential role in equine parasite control strategies .

Environmental Impact

The environmental impact of this compound has also been assessed. Its metabolites exhibit low toxicity levels, suggesting minimal risk to non-target organisms and the environment when used according to recommended guidelines . The compound's degradation products are also considered to have low acute oral toxicity.

Mécanisme D'action

Metaflumizone exerts its effects by blocking sodium channels in the nervous system of insects. This action disrupts the normal flow of sodium ions, leading to paralysis and death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of sodium ion flow, which is critical for nerve impulse transmission .

Comparaison Avec Des Composés Similaires

Composés similaires

Indoxacarb : Un autre insecticide bloqueur des canaux sodiques.

Fipronil : Un insecticide phénylpyrazole qui cible également le système nerveux des insectes.

Imidaclopride : Un insecticide néonicotinoïde qui affecte le système nerveux mais selon un mécanisme différent.

Unicité

Le Metaflumizone est unique dans son action spécifique en tant que bloqueur des canaux sodiques de type semicarbazone, ce qui fournit un mode d'action différent par rapport aux autres insecticides. Cette unicité le rend précieux pour la gestion de la résistance aux insecticides et fournit une alternative dans les stratégies de lutte antiparasitaire intégrée .

Activité Biologique

Metaflumizone is a novel insecticide belonging to the semicarbazone class, primarily utilized for pest control in agriculture. It operates by blocking voltage-dependent sodium channels in the nervous system of insects, leading to paralysis and eventual death. This compound has garnered attention due to its unique mechanism of action and its potential impact on pest management strategies.

This compound's primary mode of action involves the inhibition of sodium channels, which are crucial for the propagation of nerve impulses. By binding to these channels, this compound disrupts normal neuronal function, resulting in paralysis and death in susceptible insect species. This mechanism differentiates it from other insecticides that may target different pathways or physiological processes.

Toxicological Profile

This compound exhibits a low toxicity profile in mammalian models. In studies involving rats, the oral LD50 (lethal dose for 50% of subjects) was found to be greater than 5000 mg/kg body weight, indicating a high safety margin for non-target organisms . Furthermore, inhalation studies reported an LC50 greater than 5.2 mg/L, further supporting its low toxicity .

Table 1: Toxicological Data Summary

| Study Type | Result | Reference |

|---|---|---|

| Oral LD50 in Rats | > 5000 mg/kg | |

| Inhalation LC50 in Rats | > 5.2 mg/L | |

| NOAEL (Systemic Toxicity) | 40 mg/kg bw/day | |

| NOAEL (Immunotoxicity) | 75 mg/kg bw/day |

Metabolism and Excretion

The metabolism of this compound has been studied extensively. In rats, it is primarily metabolized through hydroxylation and hydrolysis, leading to various metabolites that are conjugated with sulfate or glucuronic acid . Notably, the unchanged parent compound is often the major residue found in tissues, while negligible amounts are excreted in urine and bile.

Table 2: Metabolism Pathways

| Species | Major Metabolic Pathways | Key Metabolites |

|---|---|---|

| Rats | Hydroxylation, hydrolysis | Aniline derivatives |

| Goats | Cleavage at imine-bridge, hydroxylation | M320I04, M320I05 |

| Laying Hens | Hydroxylation followed by conjugation | Parent compound retained |

Immunotoxicity Studies

Immunotoxicity assessments have shown that this compound does not adversely affect immune function at doses up to 75 mg/kg bw per day. In a study involving Wistar rats, no significant treatment-related effects were observed on immunological parameters . The findings suggest that this compound is safe for non-target organisms concerning immune system functionality.

Resistance Development

Research has indicated that resistance to this compound can develop in pest populations such as Plutella xylostella (diamondback moth). A laboratory-selected resistant strain exhibited a significant increase in resistance ratio over generations . However, studies have demonstrated that resistance levels can decline significantly when selection pressure is removed .

Table 3: Resistance Ratios Over Generations

| Generation Number | Resistance Ratio (RR) |

|---|---|

| G27 | 1338.99 |

| G36 | 33.81 |

| G39 | 1.82 |

Management Strategies

To mitigate resistance development, integrated pest management (IPM) strategies incorporating this compound should be employed. This includes rotating insecticides with different modes of action and using synergists to enhance efficacy against resistant strains .

Field Efficacy

Field trials have demonstrated the efficacy of this compound against various pests, including Colorado potato beetles (Leptinotarsa decemlineata). The baseline concentration-mortality responses indicated an LC50 range from 0.57 to 1.31 ppm across different populations . These results affirm this compound's effectiveness as a viable option for pest control.

Propriétés

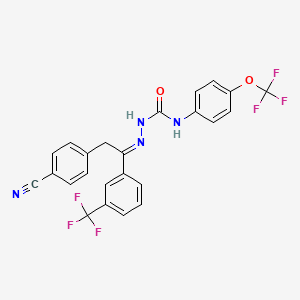

IUPAC Name |

1-[[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040373 | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139968-49-3 | |

| Record name | Metaflumizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139968-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Metaflumizone?

A1: this compound acts as a sodium channel blocker insecticide (SCBI). [, , , ] It specifically targets voltage-gated sodium (Nav) channels in insects, blocking the flow of sodium ions and disrupting nerve impulse transmission. This leads to paralysis and ultimately death of the insect. [, ]

Q2: Does this compound require metabolic activation to exert its insecticidal activity?

A2: Unlike some insecticides, this compound does not require metabolic activation. It is toxic to insects in its original form. []

Q3: How does this compound's interaction with sodium channels differ from that of pyrethroids?

A3: While both this compound and pyrethroids target sodium channels, they do so in distinct ways. This compound acts as a sodium channel blocker, effectively shutting down the channel, whereas pyrethroids function as sodium channel modulators, disrupting the channel's normal gating mechanism. []

Q4: Which state of the Nav channel does this compound preferentially bind to?

A4: Research suggests that this compound exhibits state-dependent inhibition, preferentially targeting Nav channels in the slow-inactivated state. This is similar to other SCI insecticides. []

Q5: Are there any studies investigating the specific binding site of this compound on insect Nav channels?

A5: While the precise binding site of this compound on insect Nav channels is still being elucidated, research on the diamondback moth (Plutella xylostella) has identified two point mutations (F1845Y and V1848I) in the sixth segment of domain IV of the PxNav protein that are associated with resistance to both this compound and indoxacarb (another SCBI). These mutations are located within a highly conserved sequence region predicted to be involved in the binding sites of local anesthetics and SCBIs. []

Q6: What strategies are recommended to manage potential resistance development to this compound?

A7: Implementing a robust insecticide resistance management (IRM) program is crucial. Key strategies include rotating this compound with insecticides possessing different modes of action, avoiding consecutive applications of this compound or other SCBIs, and monitoring insect populations for early signs of resistance development. [, , ]

Q7: Against which insect pests has this compound shown efficacy?

A7: this compound exhibits efficacy against a broad spectrum of insect pests, particularly those belonging to the Lepidoptera and Coleoptera orders. Notable targets include:

- Lepidoptera: Spodoptera frugiperda (fall armyworm), [, , , ] Cnaphalocrocis medinalis (rice leaf roller), [, , ] Spodoptera exigua (beet armyworm), [, ] Plutella xylostella (diamondback moth), [, , ] and Helicoverpa armigera (cotton bollworm). []

- Coleoptera: Leptinotarsa decemlineata (Colorado potato beetle). [, ]

Q8: Are there any studies exploring the use of this compound in combination with other insecticides?

A9: Yes, research suggests that certain binary mixtures of this compound with other insecticides can enhance its efficacy against specific pests. For instance, a synergistic effect was observed when this compound was combined with chlorantraniliprole against the fall armyworm (S. frugiperda). [] Similarly, combining this compound with a low rate of esfenvalerate also demonstrated efficacy against the Colorado potato beetle (L. decemlineata). []

Q9: What analytical methods are used to detect and quantify this compound residues?

A12: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique for detecting and quantifying this compound residues in various matrices, including crops and soil. This method offers high sensitivity and selectivity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.